N'-phenylisonicotinohydrazide
Overview
Description
PluriSln 1, also known as 4-Pyridinecarboxylic acid 2-phenylhydrazide, is a chemical compound with the molecular formula C₁₂H₁₁N₃O and a molecular weight of 213.24 g/mol . It is primarily known for its role as an inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in lipid metabolism . PluriSln 1 is used to selectively eliminate undifferentiated human pluripotent stem cells from culture by inducing endoplasmic reticulum stress, attenuating protein synthesis, and inducing apoptosis .
Mechanism of Action
Target of Action
The primary target of PluriSln 1, also known as N’-phenylisonicotinohydrazide or plurisin 1, is stearoyl-CoA desaturase 1 (SCD1) . SCD1 is a key enzyme involved in lipid metabolism and is expressed in human pluripotent stem cells (hPSCs) .
Mode of Action
PluriSln 1 acts as an inhibitor of SCD1 . By inhibiting this enzyme, PluriSln 1 can selectively eliminate undifferentiated hPSCs from culture .
Biochemical Pathways
The inhibition of SCD1 by PluriSln 1 leads to a series of biochemical changes within the hPSCs. It induces ER stress , which in turn attenuates protein synthesis . This disruption in normal cellular processes can lead to the induction of apoptosis, or programmed cell death, in the hPSCs .
Pharmacokinetics
It is known that the compound issoluble in DMSO and ethanol up to 100 mM , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of PluriSln 1’s action is the selective elimination of undifferentiated hPSCs from culture . By inducing ER stress, attenuating protein synthesis, and triggering apoptosis, PluriSln 1 effectively eliminates these cells . This action of PluriSln 1 can prevent teratoma formation in immunocompromised mice .
Action Environment
It is known that the compound should be stored at +4°c , suggesting that temperature could be a factor in its stability.
Biochemical Analysis
Biochemical Properties
PluriSln 1 is a selective inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme crucial for lipid metabolism. By inhibiting SCD1, PluriSln 1 disrupts the biosynthesis of oleic acid, a monounsaturated fatty acid, leading to the accumulation of saturated fatty acids . This inhibition induces endoplasmic reticulum (ER) stress, attenuates protein synthesis, and triggers apoptosis in human pluripotent stem cells (hPSCs) . The compound interacts with various biomolecules, including enzymes and proteins involved in lipid metabolism, highlighting its role in biochemical reactions.
Cellular Effects
PluriSln 1 has profound effects on cellular processes, particularly in human pluripotent stem cells. It selectively eliminates undifferentiated hPSCs by inducing ER stress and apoptosis while sparing differentiated cells . This selective elimination is crucial for preventing teratoma formation in stem cell therapies . Additionally, PluriSln 1 influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of SCD1 and disrupting lipid homeostasis .
Molecular Mechanism
The molecular mechanism of PluriSln 1 involves its binding to and inhibition of SCD1, leading to the disruption of oleic acid biosynthesis . This inhibition results in the accumulation of saturated fatty acids, which induces ER stress and activates the unfolded protein response (UPR) . The UPR attenuates protein synthesis and promotes apoptosis in undifferentiated hPSCs . PluriSln 1’s ability to selectively target SCD1 and induce apoptosis in hPSCs underscores its potential as a therapeutic agent in stem cell research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PluriSln 1 have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against SCD1 . Short-term exposure to PluriSln 1 induces rapid apoptosis in undifferentiated hPSCs, while long-term exposure can lead to sustained ER stress and prolonged inhibition of protein synthesis . These temporal effects highlight the importance of optimizing exposure duration to achieve desired outcomes in experimental settings .
Dosage Effects in Animal Models
In animal models, the effects of PluriSln 1 vary with different dosages. At low doses, PluriSln 1 effectively eliminates undifferentiated hPSCs without causing significant toxicity . At higher doses, the compound can induce adverse effects, including increased apoptosis and potential toxicity to non-target cells . These dosage-dependent effects underscore the need for careful dose optimization to balance efficacy and safety in preclinical studies .
Metabolic Pathways
PluriSln 1 is involved in metabolic pathways related to lipid metabolism. By inhibiting SCD1, the compound disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, leading to altered metabolic flux and changes in metabolite levels . This disruption affects various cellular processes, including membrane fluidity, signaling pathways, and energy homeostasis . The interaction of PluriSln 1 with enzymes and cofactors in these pathways highlights its role in modulating lipid metabolism .
Transport and Distribution
Within cells and tissues, PluriSln 1 is transported and distributed through interactions with specific transporters and binding proteins . The compound’s ability to induce ER stress and apoptosis in hPSCs suggests that it accumulates in the ER, where it exerts its inhibitory effects on SCD1 . Understanding the transport and distribution of PluriSln 1 is crucial for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
PluriSln 1 primarily localizes to the endoplasmic reticulum (ER) within cells, where it inhibits SCD1 and induces ER stress . The compound’s subcellular localization is critical for its activity, as the ER is the site of lipid biosynthesis and protein folding . By targeting the ER, PluriSln 1 effectively disrupts lipid metabolism and induces apoptosis in undifferentiated hPSCs . This localization underscores the importance of subcellular targeting in the compound’s mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PluriSln 1 involves the reaction of 4-pyridinecarboxylic acid with 2-phenylhydrazine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the product is purified to achieve a purity of ≥99% .
Industrial Production Methods
Industrial production of PluriSln 1 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is stored at +4°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
PluriSln 1 undergoes several types of chemical reactions, including:
Oxidation: PluriSln 1 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: PluriSln 1 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PluriSln 1 may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
PluriSln 1 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
PluriSIn 1: Another inhibitor of stearoyl-CoA desaturase, similar in structure and function to PluriSln 1.
NSC 14613: A compound with similar inhibitory effects on SCD1.
Uniqueness
PluriSln 1 is unique in its high selectivity for undifferentiated human pluripotent stem cells, making it a valuable tool in stem cell research and therapeutic applications . Its ability to induce endoplasmic reticulum stress and apoptosis specifically in these cells sets it apart from other similar compounds .
Properties
IUPAC Name |
N'-phenylpyridine-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDWXDLBWRHCKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279924 | |
Record name | PluriSln 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91396-88-2 | |
Record name | 91396-88-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PluriSln 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PluriSIn 1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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